molecular formula C14H21FO B14745672 4-Fluoro-2-octylphenol CAS No. 2263-19-6

4-Fluoro-2-octylphenol

Cat. No.: B14745672
CAS No.: 2263-19-6
M. Wt: 224.31 g/mol
InChI Key: CFDXJBMVQIDQTR-UHFFFAOYSA-N
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Description

4-Fluoro-2-octylphenol is an organic compound belonging to the class of alkylphenols It is characterized by the presence of a fluorine atom at the 4-position and an octyl group at the 2-position on the phenol ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Fluoro-2-octylphenol can be achieved through several methods. One common approach involves the alkylation of 4-fluorophenol with 1-octene in the presence of a strong acid catalyst. The reaction typically proceeds under reflux conditions, and the product is purified through distillation or recrystallization .

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, advanced purification techniques such as chromatography may be employed to ensure the high quality of the final compound .

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-2-octylphenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Fluoro-2-octylphenol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its antimicrobial and anticancer properties.

    Industry: Utilized in the production of surfactants and polymers.

Mechanism of Action

The mechanism of action of 4-Fluoro-2-octylphenol involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can interact with enzymes and proteins, potentially inhibiting their activity. The octyl group further contributes to its hydrophobic interactions with biological molecules .

Comparison with Similar Compounds

Similar Compounds

    4-Fluoro-2-methylphenol: Similar structure but with a methyl group instead of an octyl group.

    4-Fluoro-2-ethylphenol: Contains an ethyl group at the 2-position.

    4-Fluoro-2-propylphenol: Features a propyl group at the 2-position.

Uniqueness

4-Fluoro-2-octylphenol is unique due to its longer alkyl chain, which imparts distinct physical and chemical properties. The octyl group increases the compound’s hydrophobicity and affects its interaction with biological membranes and proteins, making it potentially more effective in certain applications compared to its shorter-chain analogs .

Properties

CAS No.

2263-19-6

Molecular Formula

C14H21FO

Molecular Weight

224.31 g/mol

IUPAC Name

4-fluoro-2-octylphenol

InChI

InChI=1S/C14H21FO/c1-2-3-4-5-6-7-8-12-11-13(15)9-10-14(12)16/h9-11,16H,2-8H2,1H3

InChI Key

CFDXJBMVQIDQTR-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC1=C(C=CC(=C1)F)O

Origin of Product

United States

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